Levorphanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

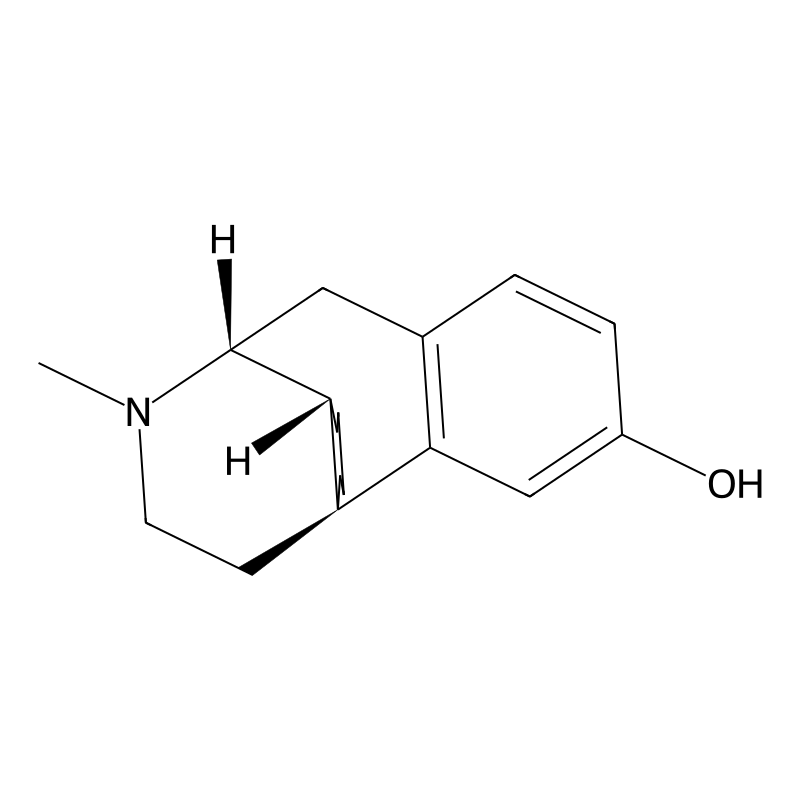

Levorphanol is a synthetic morphinan-class opioid analgesic characterized by its complex polypharmacology and high potency [1]. As a commercially procured active pharmaceutical ingredient (API) and laboratory standard, it is fundamentally differentiated by its rigid morphinan scaffold lacking the oxygen bridge and C-ring hydroxyls found in natural opiates [2]. This structural simplification yields a highly stable molecule with a melting point of 206–208 °C (anhydrous base) that readily forms water-soluble tartrate salts for aqueous formulations [3]. In preclinical and analytical workflows, Levorphanol serves as a critical benchmark compound due to its unique profile as a pan-opioid receptor agonist, N-methyl-D-aspartate (NMDA) receptor antagonist, and serotonin-norepinephrine reuptake inhibitor (SNRI), making it a versatile tool for neuropharmacological research and complex pain model development [1].

Procuring generic mu-opioid receptor (MOR) agonists like morphine or methadone as substitutes for Levorphanol fundamentally compromises assays requiring mixed-mechanism activity or metabolic stability [1]. Morphine lacks the NMDA receptor antagonism and SNRI activity intrinsic to Levorphanol, rendering it inadequate for modeling neuropathic pain pathways or studying multi-receptor synergy [2]. Furthermore, while methadone shares NMDA antagonist properties, its utility in standardized laboratory workflows is severely hindered by its unpredictable, CYP450-dependent pharmacokinetics and high risk of QTc prolongation [1]. Levorphanol bypasses these metabolic confounders via direct glucuronidation, providing researchers with a highly reproducible, CYP-independent pharmacokinetic profile that ensures consistent dosing baselines in chronic in vivo models[1].

Enantiomeric Purity and Assay Reproducibility: Levorphanol vs. Dextrorphan

In radioligand displacement assays, the active L-isomer Levorphanol demonstrates sub-nanomolar mu-opioid receptor binding (Ki = 0.6 ± 0.2 nM), whereas its D-isomer, Dextrorphan, is virtually inactive (Ki = 4,100 ± 68 nM) [1]. This strict stereospecificity provides a >6,800-fold difference in receptor affinity.

| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |

| Target Compound Data | Levorphanol (L-isomer): Ki = 0.6 ± 0.2 nM |

| Comparator Or Baseline | Dextrorphan (D-isomer): Ki = 4,100 ± 68 nM |

| Quantified Difference | >6,800-fold difference in receptor affinity based on stereochemistry |

| Conditions | Radioligand displacement assay ([3H]diprenorphine) in COS-7 cell membranes |

Procuring high-enantiopurity Levorphanol is critical for receptor binding assays, as trace contamination with or substitution by the D-isomer will drastically skew binding kinetics and invalidate pharmacological data.

Metabolic Stability and In Vivo Workflow Fit: Levorphanol vs. Methadone

Unlike methadone, which is heavily dependent on CYP3A4, CYP2B6, and CYP2D6 metabolism leading to extreme half-life variability (8–59 hours), Levorphanol is metabolized exclusively via direct glucuronidation [1]. This CYP450-independent pathway grants Levorphanol a highly predictable half-life (11–30 hours) without the QTc prolongation risks associated with methadone [1].

| Evidence Dimension | Cytochrome P450 (CYP) metabolic dependency and half-life predictability |

| Target Compound Data | Levorphanol: Excreted via direct glucuronidation (half-life 11–30 hours) with zero CYP450 interactions |

| Comparator Or Baseline | Methadone: Highly dependent on CYP3A4, CYP2B6, and CYP2D6, causing massive half-life variability (8–59 hours) |

| Quantified Difference | Complete elimination of CYP-mediated pharmacokinetic variability for Levorphanol |

| Conditions | In vivo pharmacokinetic profiling and metabolic pathway analysis |

For researchers designing chronic dosing models, Levorphanol provides a stable, predictable pharmacokinetic baseline that eliminates the CYP-induced metabolic confounding variables inherent to methadone.

Pan-Opioid Receptor Affinity: Levorphanol vs. Morphine

Competitive binding assays in Chinese hamster ovary (CHO) membranes reveal that Levorphanol possesses potent affinity across multiple opioid receptors (MOR Ki = 0.21 nM; KOR Ki = 2.3 nM; DOR Ki = 4.2 nM)[1]. In direct comparison, morphine exhibits significantly weaker secondary receptor binding (KOR Ki = 24 nM; DOR Ki = 140 nM), making Levorphanol approximately 10-fold more potent at KOR and 33-fold more potent at DOR [1].

| Evidence Dimension | Binding affinity (Ki) at Kappa (KOR) and Delta (DOR) opioid receptors |

| Target Compound Data | Levorphanol: KOR Ki = 2.3 ± 0.3 nM; DOR Ki = 4.2 ± 2.3 nM |

| Comparator Or Baseline | Morphine: KOR Ki = 24 ± 2.3 nM; DOR Ki = 140 ± 18 nM |

| Quantified Difference | Levorphanol exhibits ~10-fold higher affinity for KOR and ~33-fold higher affinity for DOR compared to morphine |

| Conditions | Competitive binding assays using [3H]U69593 (KOR) and [3H]naltrindole (DOR) in Chinese hamster ovary (CHO) membranes |

Levorphanol's balanced, high-affinity binding across all three major opioid receptor subtypes makes it a superior universal standard for multiplexed opioid receptor screening compared to MOR-selective morphine.

Multi-Target Analgesic Profiling: NMDA and SNRI Activity

Beyond opioid receptor activation, Levorphanol functions as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist (Ki ≈ 600 nM) and a serotonin-norepinephrine reuptake inhibitor (SNRI), inhibiting serotonin uptake at 90 nM and norepinephrine at 1.2 µM [1]. Morphine lacks these non-opioid mechanisms entirely, rendering it ineffective for single-agent studies targeting these overlapping neuropathic pain pathways [2].

| Evidence Dimension | Non-opioid receptor binding and reuptake inhibition (Ki) |

| Target Compound Data | Levorphanol: NMDA receptor Ki ≈ 600 nM; Serotonin reuptake Ki = 90 nM |

| Comparator Or Baseline | Morphine: Negligible NMDA antagonism and no SNRI activity (Ki > 10,000 nM) |

| Quantified Difference | Levorphanol provides dual-action non-opioid pathway modulation entirely absent in standard morphinans |

| Conditions | In vitro synaptosome reuptake assays and NMDA receptor binding assays |

Procuring Levorphanol enables the single-agent study of mixed-mechanism analgesia, eliminating the need to formulate complex multi-drug cocktails (e.g., morphine + ketamine + duloxetine) in preclinical models.

Multiplexed Opioid Receptor Screening Assays

Due to its sub-nanomolar to low-nanomolar affinity across MOR, KOR, and DOR, Levorphanol is the optimal universal agonist standard for high-throughput screening of novel opioid ligands [1]. It provides a reliable pan-receptor baseline that morphine cannot achieve due to its weak KOR and DOR binding.

Preclinical Models of Neuropathic Pain and Tolerance

Levorphanol's intrinsic NMDA receptor antagonism and SNRI activity make it uniquely suited for in vivo models of neuropathic pain and opioid-induced hyperalgesia [2]. It allows researchers to evaluate multi-pathway analgesic synergy without the confounding variables of administering multiple separate compounds.

Long-Term Pharmacokinetic and Behavioral Studies

Because Levorphanol bypasses the CYP450 enzyme system and relies on direct glucuronidation, it is the preferred long-acting opioid for chronic behavioral studies [3]. It provides a stable, reproducible pharmacokinetic profile that avoids the unpredictable metabolism and QTc prolongation risks associated with methadone.

Stereospecificity and Enantiomeric Control Validation

In assay validation and quality control workflows, Levorphanol (the active L-isomer) is paired with its inactive enantiomer, Dextrorphan, to rigorously prove stereospecific receptor binding [4]. This pairing is essential for confirming that observed biological effects are genuinely receptor-mediated rather than due to non-specific membrane interactions.

References

- [1] "Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties." Lirias, KU Leuven.

- [2] "Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic." NIH PMC.

- [3] Pham, T. et al. "Is levorphanol a better option than methadone?" Pain Medicine, Oxford University Press.

- [4] "Characterization and distribution of a cloned rat mu-opioid receptor." PubMed, NIH.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.11 (LogP)

log Kow = 3.11

3.3

Decomposition

Appearance

Melting Point

Crystals; mp: 113-115 °C (when anhydrous, mp 2-6-208 °C); specific optical rotation: -14 deg at 20 °C/D (c = 3 in water); pH of 0.2% aqueous solution is 3.4 to 4.0; 1 g soluble in 45 mL water, in 110 g alcohol, in 50 g ether /d-Levophanol tartrate dihydrate/

Crystals; mp: 183-185 °C; specific optical rotation: +34.6 deg at 20 °C/D (c = 3 in water); soluble in water. /Levorphanol dextro tartrate monohydrate/

Crystals from anisole and dil alcohol; mp: 251-253 °C /dl-Levorphanol/

Crystals; soluble in water; sparingly in alcohol; practically insoluble in ether; mp: 193-5 °C /dl-Levorphanol hydrobromide/

Crystals; MP: 198-199 °C; specific optical rotation: + 56.3 deg at 20 °C/D (c = 3 in absolute alcohol) /dextro-Levorphanol/

198 - 199 °C

Storage

UNII

V7R79HN3XD

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Levorphanol Tartrate Tablets USP are indicated for the management of moderate to severe pain where an opioid analgesic is appropriate. /Included in US product label/

Pharmacology

Levorphanol is a synthetic derivative of morphine with analgesic activities. Levorphanol mimics the actions of morphine, however, it is about 8 times more potent than morphine. This agent binds to opioid mu receptors, thereby producing analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence.

MeSH Pharmacological Classification

Mechanism of Action

Levorphanol is a widely used opiate analgesic. Although structurally related to morphine, levorphanol has high affinity for a number of receptor subtypes, including both kappa 1 and kappa 3. Prior reports had implicated a kappa component of levorphanol-induced antinociception. Evidence is now presented suggesting that levorphanol-induced analgesia is produced by a mixture of mu and kappa 3 mechanisms. Levorphanol was a potent analgesic in the tail-flick assay, when given systemically, spinally or supraspinally. Isobolographic analysis of the combined administration of levorphanol, spinally and supraspinally implied synergistic interactions. Naloxonazine reduced levorphanol-induced analgesia, implicating a role for mu1 receptors. The kappa 1 antagonist nor-binaltorphimine at a dose which reversed analgesia induced by U50,488H did not antagonize levorphanol-induced analgesia. Additional studies revealed no cross tolerance in either direction, between levorphanol with the kappa 1 analgesic U50,488H. Together, these results strongly argue against a role for kappa 1 receptors in levorphanol-induced analgesia. However, mice tolerant to the kappa 3 analgesic, naloxone benzoylhydrazone (NalBzoH), showed cross tolerance to levorphanol, implying a role of kappa 3 mechanisms in levorphanol-induced analgesia.

Levorphanol is a potent synthetic opioid similar to morphine in its actions. Like other mu-agonist opioids it is believed to act at receptors in the periventricular and periaqueductal gray matter in both the brain and spinal cord to alter the transmission and perception of pain. Onset of analgesia and peak analgesic effect following administration of levorphanol are similar to morphine when administered at equianalgesic doses.

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

77-07-6

Absorption Distribution and Excretion

10 to 13 L/kg

0.78 to 1.1 L/kg/hr

Plasma concentrations of the narcotic analgesic, levorphanol, have been determined following i.v., i.m. and oral administration of therapeutic doses of the drug to patients with pain. In two patients who received single i.v. doses of levorphanol the plasma concentration-time profile in each subject was best described by a triexponential decline of the concentrations with terminal half-lives (t 1/2) of about 11 hr. Following i.m. and oral administrations, peak plasma concentrations of intact drug were generally reached after about 0.5 and 1 hr, respectively. Conjugated (beta-glucuronidase labile) levorphanol appeared rapidly in plasma following all routes of administration and quickly reached concentrations which were 5 to 10 fold higher than the intact drug. Effective analgesic steady-state concentrations of levorphanol in patients receiving a wide range of chronic oral and i.m. dosages of the drug ranged from about 10 to 100 ng/ml and these concentrations showed no apparent correlation with either the dose or the subjective analgesic response achieved. The latter observations are probably a reflection of extensive and variable inter-subject "first-pass" metabolism of the drug combined with different degrees of pharmacologic tolerance at the receptor level. However, in the non-tolerant patient it appears that a plasma concentration of about 10 ng/ml is associated with a positive analgesic effect. Furthermore it seems that analgesia is often maintained within a narrow plasma concentration range for each subject in that relatively small decreases in plasma concentration in some patients may be associated with either mild or severe pain. Plasma protein binding at steady-state in 10 patients averaged 40 +/- 2.6%. Concentrations of the drug in the cerebrospinal fluid of 2 patients studied were 60 to 70% of the corresponding plasma levels of the drug.

Levorphanol tartrate is well absorbed following oral administration. Following oral administration, peak plasma concentrations are achieved in about 1 hour. With multiple oral dosing, steady-state plasma concentrations usually are achieved in 3 days. Levorphanol's duration of analgesic effect (6-8 hours) is longer than that produced by morphine or meperidine.

Metabolism Metabolites

Levorphanol tartrate is metabolized primarily in the liver where it undergoes conjugation with glucuronic acid and is excreted primarily in urine as the glucuronide conjugate.

Levorphanol is extensively metabolized in the liver and is eliminated as the glucuronide metabolite. Half Life: 11-16 hours

Associated Chemicals

Levorphanol tartrate; 125-72-4

Wikipedia

Deoxyadenosine_diphosphate

Racemorphan

Drug Warnings

Because levorphanol causes respiratory depression, it should be administered with caution to patients with impaired respiratory reserve or respiratory depression from some other cause (e.g., from other medication, uremia, severe infection, obstructive respiratory conditions, restrictive respiratory diseases, intrapulmonary shunting or chronic bronchial asthma). As with other strong opioids, use of levorphanol in acute or severe bronchial asthma is not recommended.

The respiratory depressant effects of levorphanol with carbon dioxide retention and secondary elevation of cerebral spinal fluid pressure may be markedly exaggerated in the presence of head injury, other intracranial lesions or pre-existing increase in intracranial pressure. Opioids, including levorphanol, produce effects that may obscure neurological signs of further increase in pressure in patients with head injuries. In addition, levorphanol may affect level of consciousness that may complicate neurological evaluation.

The use of levorphanol in acute myocardial infarction or in cardiac patients with myocardial dysfunction or coronary insufficiency should be limited because the effects of levorphanol on the work of the heart are unknown.

For more Drug Warnings (Complete) data for LEVORPHANOL (14 total), please visit the HSDB record page.

Biological Half Life

The elimination half life is 11 hours but may be up to 30 hours with chronic dosing due to drug accumulation.

Following IV administration (parenteral preparation no longer commercially available in the US), a terminal half-life of levorphanol of 11-16 hours has been reported.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Orally active synthetic morphine analog.

Analytic Laboratory Methods

101 DRUGS OF FORENSIC INTEREST WERE CHARACTERIZED BY THEIR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY RELATIVE RETENTION TIMES & THE RATIO OF ABSORBANCE @ 254 & 280 NM.

Clinical Laboratory Methods

A RADIOIMMUNOASSAY IS DESCRIBED FOR MORPHINE & RELATED OPIATES. ASSAY IS SUITABLE FOR BODY FLUIDS.

A method for the determination of anileridine, levorphanol, nalbuphine, and ethamivan in urine using GC with nitrogen phosphorus detector and GC with mass selective detector is described. The parent forms and the metabolites of these drugs were analyzed by GC/nitrogen phosphorus detector screening and GC/mass selection detector confirmation following trifluoroacetyl and trimethylsilyl derivatization. This method is reliable, rapid and sensitive.

The recovery data of 40 doping agents including levorphenol from human urine were evaluated. Retention data were standardized by the calculation of relative retention times using N,N-diisopropyl-n-dodecane as the internal std. The relative std deviations of retention times were <0.5% for the within batch analyses and <0.8% for the day-to-day analyses. Good recoveries (>70%) were observed for most of the drugs.

For more Clinical Laboratory Methods (Complete) data for LEVORPHANOL (8 total), please visit the HSDB record page.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F)

Interactions

Agonist/antagonist analgesics (e.g., pentazocine, nalbuphine, butorphanol, dezocine and buprenorphine) should NOT be administered to a patient who has received or is receiving a course of therapy with a pure agonist opioid analgesic such as levorphanol. In opioid-dependent patients, mixed agonist/antagonist analgesics may precipitate withdrawal symptoms.

Concurrent use of levorphanol with central nervous system depressants (e.g., alcohol, sedatives, hypnotics, other opioids, barbiturates, tricyclic antidepressants, phenothiazines, tranquilizers, skeletal muscle relaxants and antihistamines) may result in additive central nervous system depressant effects.

Stability Shelf Life

Dates

2: Pham TC, Fudin J, Raffa RB. Is levorphanol a better option than methadone? Pain Med. 2015 Sep;16(9):1673-9. doi: 10.1111/pme.12795. Epub 2015 Aug 26. PubMed PMID: 26307179.

3: Prommer E. Levorphanol: revisiting an underutilized analgesic. Palliat Care. 2014 May 11;8:7-10. doi: 10.4137/PCRT.S13489. eCollection 2014. Review. PubMed PMID: 25278763; PubMed Central PMCID: PMC4168847.

4: Loitman JE. Levorphanol #240. J Palliat Med. 2011 Jul;14(7):875-6. doi: 10.1089/jpm.2011.9673. PubMed PMID: 21699425.

5: Bonn B, Masimirembwa CM, Castagnoli N Jr. Exploration of catalytic properties of CYP2D6 and CYP3A4 through metabolic studies of levorphanol and levallorphan. Drug Metab Dispos. 2010 Jan;38(1):187-99. doi: 10.1124/dmd.109.028670. Epub . PubMed PMID: 19797609.

6: McNulty JP. Chronic pain: levorphanol, methadone, and the N-methyl-D-aspartate receptor. J Palliat Med. 2009 Sep;12(9):765-6. doi: 10.1089/jpm.2009.0105. PubMed PMID: 19719367.

7: Prommer EE. Levorphanol revisited. J Palliat Med. 2007 Dec;10(6):1228-30. PubMed PMID: 18095794.

8: Zhang A, Li F, Ding C, Yao Q, Knapp BI, Bidlack JM, Neumeyer JL. Synthesis and pharmacological evaluation of 6,7-indolo/thiazolo-morphinans--further SAR of levorphanol. J Med Chem. 2007 May 31;50(11):2747-51. Epub 2007 May 9. PubMed PMID: 17488103.

9: McNulty JP Md Facp Faahpm. Levorphanol for the treatment of severe chronic pain. Int J Pharm Compd. 2007 May-Jun;11(3):202-11. PubMed PMID: 23996022.

10: Prommer E. Levorphanol: the forgotten opioid. Support Care Cancer. 2007 Mar;15(3):259-64. Epub 2006 Oct 13. Review. PubMed PMID: 17039381.

11: McNulty JP. PostScription: Treatment of Chronic Pain with Methadone or Levorphanol. Int J Pharm Compd. 2006 Mar-Apr;10(2):159-60. PubMed PMID: 23974191.

12: Everhart ET, Shwonek P, Jacob P 3rd, Rowbotham MC, Jones RT. Quantitation of levorphanol in human plasma at subnanogram per milliliter levels using capillary gas chromatography with electron-capture detection. J Chromatogr B Biomed Sci Appl. 1999 Jun 11;729(1-2):173-81. PubMed PMID: 10410940.

13: Tive L, Ginsberg K, Pick CG, Pasternak GW. Kappa 3 receptors and levorphanol-induced analgesia. Neuropharmacology. 1992 Sep;31(9):851-6. PubMed PMID: 1331842.

14: Coniam SW. Withdrawal of levorphanol. Anaesthesia. 1991 Jun;46(6):518. PubMed PMID: 2048699.

15: Moulin DE, Ling GS, Pasternak GW. Unidirectional analgesic cross-tolerance between morphine and levorphanol in the rat. Pain. 1988 May;33(2):233-9. PubMed PMID: 2837716.

16: Howell LL, Bergman J, Morse WH. Effects of levorphanol and several kappa-selective opioids on respiration and behavior in rhesus monkeys. J Pharmacol Exp Ther. 1988 Apr;245(1):364-72. PubMed PMID: 2834543.

17: Choi DW, Peters S, Viseskul V. Dextrorphan and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons. J Pharmacol Exp Ther. 1987 Aug;242(2):713-20. PubMed PMID: 3039122.

18: Hirst M, Kavaliers M. Levorphanol but not dextrorphan suppresses the foot-lifting response to an aversive thermal stimulus in the terrestrial snail, Cepaea nemoralis. Neuropharmacology. 1987 Feb-Mar;26(2-3):121-3. PubMed PMID: 3587526.

19: Mucha RF, Herz A. Preference conditioning produced by opioid active and inactive isomers of levorphanol and morphine in rat. Life Sci. 1986 Jan 20;38(3):241-9. PubMed PMID: 3941594.

20: Martin JR, Takemori AE. Increased sensitivity to dopamine agonists following a single dose of morphine or levorphanol in mice. Eur J Pharmacol. 1985 Dec 10;119(1-2):75-84. PubMed PMID: 3002820.

Explore Compound Types